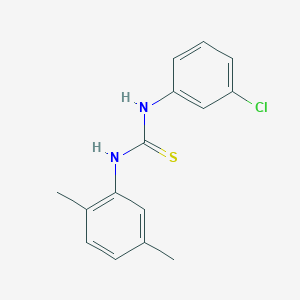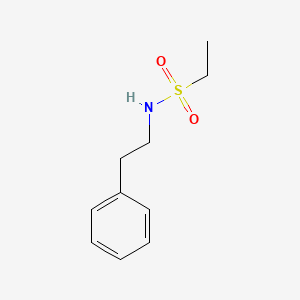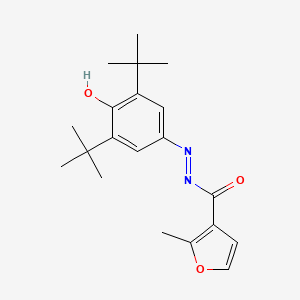![molecular formula C18H15N3O3 B5738009 {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as QCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QCPA is a derivative of quinoline, which is a heterocyclic compound commonly found in many natural products and synthetic drugs.
作用机制
The mechanism of action of {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit viral replication by targeting viral enzymes and inhibiting viral entry into host cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which may contribute to its anticancer activity. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in viral replication.
实验室实验的优点和局限性
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antiviral activities. However, this compound also has some limitations. It is relatively unstable and may degrade over time, which may affect its activity. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, future research could investigate the potential of this compound as a lead compound for the development of novel anticancer and antiviral drugs.
合成方法
The synthesis of {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form ethyl 8-quinolylacetate. This intermediate compound is then reacted with hydrazine hydrate to form this compound. The synthesis method of this compound has been optimized to achieve a high yield of pure product.
科学研究应用
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza A virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
属性
IUPAC Name |
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(23)12-24-15-8-6-13(7-9-15)11-20-21-16-5-1-3-14-4-2-10-19-18(14)16/h1-11,21H,12H2,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOPMAIQKPLBQJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)





![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)

